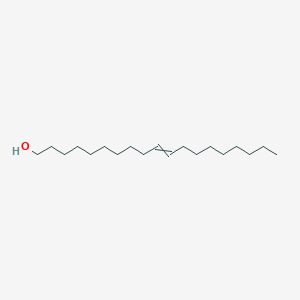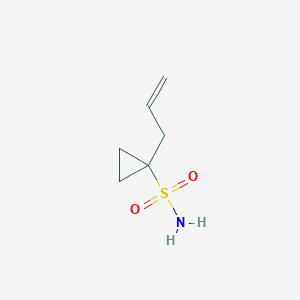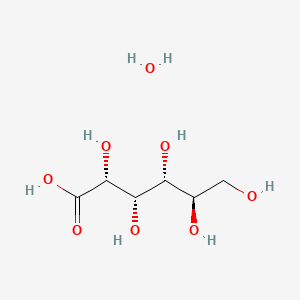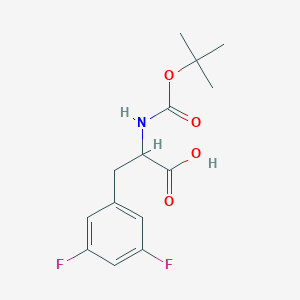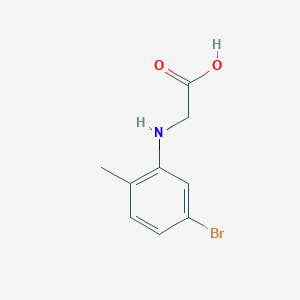![molecular formula C77H60N2 B3149257 7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine CAS No. 669016-17-5](/img/structure/B3149257.png)
7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine is a useful research compound. Its molecular formula is C77H60N2 and its molecular weight is 1013.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electroluminescent Device Efficiency
- Wu et al. (2017) designed two hole transport materials closely related to the compound . They found that these materials, due to their proper Highest Occupied Molecular Orbital (HOMO) energy levels and excellent thermal stability, could be efficient hole transport materials in green OLEDs. The study demonstrated that devices using these materials exhibited higher efficiencies compared to NPB-based devices (Wu et al., 2017).
Blue Organic Light-Emitting Diodes
- Cho et al. (2018) investigated the electroluminescent properties of fluorescent materials based on fluorene-substituted naphthalene. They fabricated multilayered OLEDs and found that devices using these materials exhibited blue emissions, indicating their potential as blue emitting materials for OLEDs (Cho et al., 2018).
Fluorescent Light-Emitting Mono- and Oligomers
- Lázár et al. (2014) prepared novel fluorene–isoindole-containing light-emitting mono- and oligomers. They found that these oligomers emitted blue light in dichloromethane solution, showing good quantum efficiency, which is significant for developing light-emitting materials (Lázár et al., 2014).
Highly Stable OLEDs
- Hu et al. (2020) introduced materials similar to the query compound as electron-blocking materials in OLEDs. These materials showed suitable optical properties, good electrochemical and thermal stability, and contributed to excellent charge balance and device lifetime (Hu et al., 2020).
Fluorescence Probes for Femtosecond Solvation Dynamics
- Saroja et al. (2004) synthesized N-substituted 2-amino-9,9-dialkylfluorenes, which are potential candidates as fluorescence probes for femtosecond solvation dynamics. These compounds are relevant for studying ultrafast processes in solutions (Saroja et al., 2004).
Two-Photon Absorbing Liquids
- Kannan et al. (2004) discussed two-photon absorbing (TPA) chromophores with structures related to the query compound. These molecules were found to have large effective TPA cross-sections, making them significant for applications in fields like nonlinear optics (Kannan et al., 2004).
Propriétés
IUPAC Name |
7-[7-[9,9-dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H60N2/c1-75(2)69-43-53(55-29-37-65-67-39-33-61(47-73(67)76(3,4)71(65)45-55)78(57-21-9-7-10-22-57)59-31-25-49-17-13-15-19-51(49)41-59)27-35-63(69)64-36-28-54(44-70(64)75)56-30-38-66-68-40-34-62(48-74(68)77(5,6)72(66)46-56)79(58-23-11-8-12-24-58)60-32-26-50-18-14-16-20-52(50)42-60/h7-48H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLITZAVSBAQYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC8=CC=CC=C8C=C7)C9=C1C=C(C=C9)C1=CC2=C(C=C1)C1=C(C2(C)C)C=C(C=C1)N(C1=CC=CC=C1)C1=CC2=CC=CC=C2C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H60N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)


![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)
